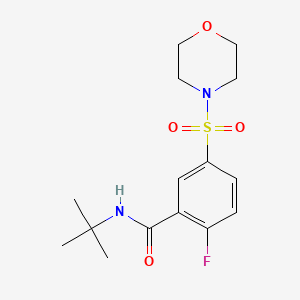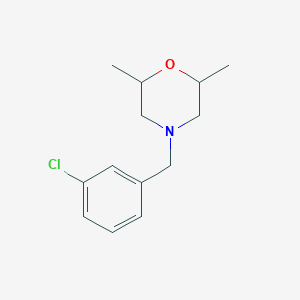![molecular formula C18H25NO2 B5172910 4-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5172910.png)
4-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a piperidine derivative that was initially developed as a potential analgesic, but its use was discontinued due to its toxic effects. However, MPTP has since been found to be useful in research on Parkinson's disease and other neurological disorders.
Wirkmechanismus
4-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine is metabolized by monoamine oxidase-B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons via the dopamine transporter. MPP+ accumulates in the mitochondria of dopaminergic neurons and inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
4-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine-induced neurotoxicity results in the loss of dopaminergic neurons in the substantia nigra, which leads to a decrease in dopamine levels in the striatum. This results in the characteristic motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. 4-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine-induced neurotoxicity also results in the activation of microglia and astrocytes, which contribute to the inflammatory response and further neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine in lab experiments is that it selectively targets dopaminergic neurons in the substantia nigra, which mimics the pathology of Parkinson's disease. This allows researchers to study the disease process and test potential therapies in animal models. However, one limitation of using 4-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine is that it is a toxic compound that can be harmful to researchers if not handled properly. Additionally, the use of 4-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine in animal models may not fully replicate the complexity of Parkinson's disease in humans.
Zukünftige Richtungen
There are several future directions for the use of 4-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine in scientific research. One direction is to develop new animal models that more accurately replicate the pathology of Parkinson's disease in humans. Another direction is to use 4-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine in combination with other compounds to test potential therapies for Parkinson's disease. Additionally, 4-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine may be useful in studying other neurological disorders that involve dopaminergic dysfunction, such as schizophrenia and addiction.
Synthesemethoden
4-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine can be synthesized using a variety of methods, including the reaction of piperidine with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, followed by the addition of methyl iodide. Another method involves the reaction of piperidine with 4-phenyl-2-butanone, followed by the addition of hydrogen cyanide and subsequent hydrolysis.
Wissenschaftliche Forschungsanwendungen
4-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine has been widely used in scientific research as a tool to study Parkinson's disease. 4-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine is selectively toxic to dopaminergic neurons in the substantia nigra, which is the same region of the brain that is affected in Parkinson's disease. 4-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine-induced neurotoxicity in animal models has been used to study the pathogenesis of Parkinson's disease and to test potential therapies.
Eigenschaften
IUPAC Name |
(4-methylpiperidin-1-yl)-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-15-7-11-19(12-8-15)17(20)18(9-13-21-14-10-18)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNESDGJZVCKNFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methoxybenzamide](/img/structure/B5172828.png)

![2-[(2-methoxyphenyl)sulfonyl]-1-phenylethyl thiocyanate](/img/structure/B5172840.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B5172846.png)
![3-methoxy-4-[4-(3-phenoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5172855.png)

![N-[3-(trifluoromethyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5172859.png)
![2-tert-butyl-1-[2-(4-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5172866.png)



![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B5172892.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5172908.png)